

Application Notes and Protocols for TCS 359

Treatment in Responsive Cell Lines

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Compound of Interest

Compound Name: TCS 359

Cat. No.: B1684614

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Introduction

TCS 359 is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1][2][3] Activating mutations in the FLT3 gene are prevalent in Acute Myeloid Leukemia (AML), leading to constitutive activation of the receptor and downstream signaling pathways that promote cancer cell proliferation and survival.[1] **TCS 359** demonstrates significant antiproliferative effects in cell lines harboring these mutations, making it a valuable tool for cancer research and drug development. These application notes provide detailed information and protocols for utilizing **TCS 359** to study its effects on responsive cell lines.

Mechanism of Action

TCS 359 functions as a competitive inhibitor of ATP binding to the FLT3 tyrosine kinase domain, thereby blocking its autophosphorylation and subsequent activation. This inhibition disrupts downstream signaling cascades, primarily the PI3K/AKT, MAPK/ERK, and STAT5 pathways, which are critical for cell cycle progression, proliferation, and the inhibition of apoptosis.[4][5][6] In cell lines with activating FLT3 mutations, such as the internal tandem duplication (FLT3-ITD), this targeted inhibition leads to a significant reduction in cell viability.

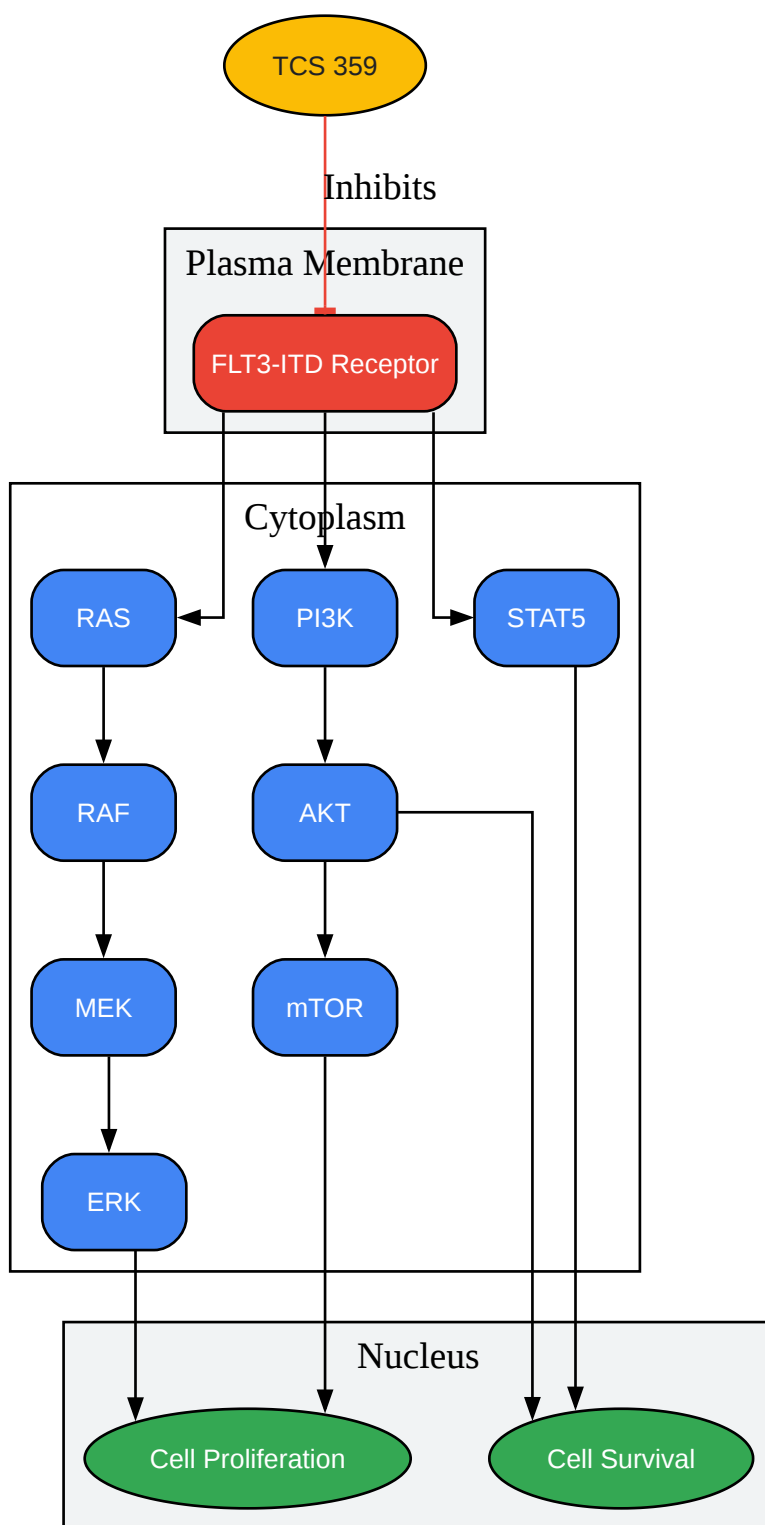
Data Presentation: Cell Line Responsiveness to TCS 359

The sensitivity of various cell lines to **TCS 359** is dependent on their FLT3 mutation status. The following table summarizes the inhibitory concentration (IC50) values of **TCS 359** in representative AML cell lines.

Cell Line	FLT3 Status	IC50 (Proliferation Assay)	Description
MV4-11	FLT3-ITD	340 nM[1][2][3]	Human acute myelogenous leukemia cell line, highly responsive to TCS 359.
MOLM-13	FLT3-ITD	Not explicitly found for TCS 359	Human acute myeloid leukemia cell line, expected to be sensitive.
MOLM-14	FLT3-ITD	Not explicitly found for TCS 359	Human acute myeloid leukemia cell line, expected to be sensitive.
HL-60	FLT3-Wild Type	> 100 µM	Human promyelocytic leukemia cell line, demonstrates resistance to TCS 359.

Visualization of Key Biological Processes

FLT3 Signaling Pathway and TCS 359 Inhibition



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Caption: FLT3-ITD signaling and the inhibitory action of **TCS 359**.

Experimental Protocols

Cell Culture

- Cell Lines: MV4-11 (FLT3-ITD positive) and HL-60 (FLT3-Wild Type) cells.
- Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol determines the effect of **TCS 359** on the viability of cell lines.

- Materials:
 - MV4-11 and HL-60 cells
 - RPMI-1640 media
 - **TCS 359** (stock solution in DMSO)
 - 96-well white, clear-bottom plates
 - CellTiter-Glo® Luminescent Cell Viability Assay kit
 - Luminometer
- Procedure:
 - Seed cells in a 96-well plate at a density of 1×10^4 cells/well in 100 µL of media.
 - Prepare serial dilutions of **TCS 359** in culture medium. The final DMSO concentration should not exceed 0.1%.
 - Add 10 µL of the diluted **TCS 359** or vehicle control (DMSO) to the respective wells.

- Incubate the plate for 72 hours at 37°C.
- Equilibrate the plate to room temperature for 30 minutes.
- Add 100 µL of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
- Calculate IC50 values using a non-linear regression analysis.

Western Blot Analysis of FLT3 Signaling

This protocol assesses the phosphorylation status of FLT3 and its downstream targets.

- Materials:
 - MV4-11 cells
 - **TCS 359**
 - Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
 - BCA Protein Assay Kit
 - SDS-PAGE gels and running buffer
 - PVDF membrane
 - Blocking buffer (5% BSA in TBST)
 - Primary antibodies: anti-phospho-FLT3, anti-FLT3, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-phospho-STAT5, anti-STAT5, and a loading control (e.g., GAPDH).
 - HRP-conjugated secondary antibodies

- ECL substrate
- Procedure:
 - Seed MV4-11 cells in 6-well plates and grow to 70-80% confluency.
 - Treat cells with various concentrations of **TCS 359** for a specified time (e.g., 2-4 hours).
 - Lyse cells in ice-cold lysis buffer and determine protein concentration using the BCA assay.
 - Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Develop the blot using ECL substrate and visualize with a chemiluminescence imaging system.

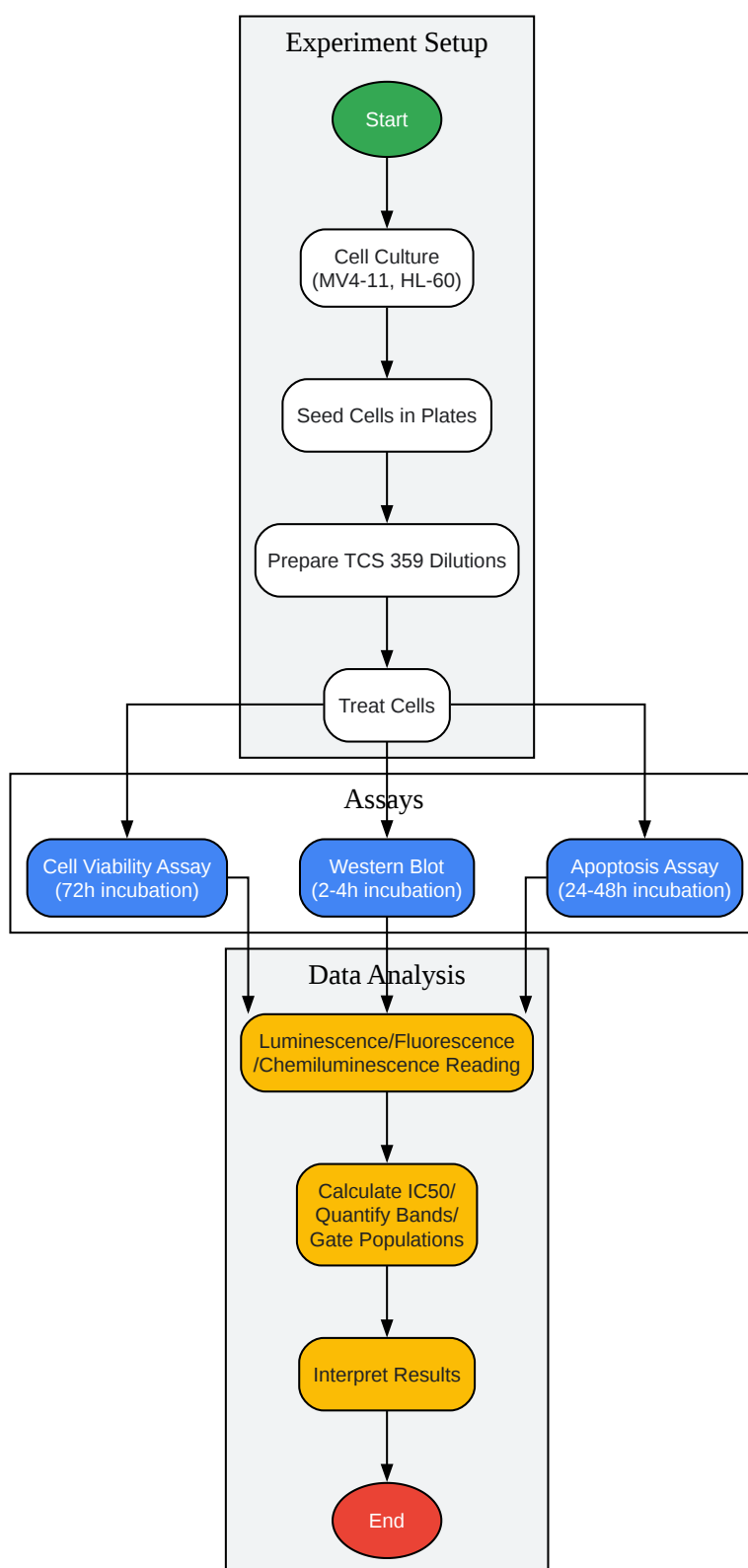
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by **TCS 359**.

- Materials:
 - MV4-11 cells
 - **TCS 359**
 - Annexin V-FITC Apoptosis Detection Kit
 - Flow cytometer

- Procedure:
 - Seed cells in 6-well plates and treat with **TCS 359** at various concentrations for 24-48 hours.
 - Harvest cells, wash with cold PBS, and resuspend in 1X binding buffer.
 - Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
 - Analyze the cells by flow cytometry within 1 hour.

Experimental Workflow Visualization



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